9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-((4-chlorophenyl)methyl)-
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Overview
Description
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-((4-chlorophenyl)methyl)-: is a complex organic compound with a unique structure that combines elements of pyrazine, pyrrole, and benzodiazepine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-((4-chlorophenyl)methyl)- involves multiple steps, including the formation of the pyrazine and pyrrole rings, followed by their fusion with the benzodiazepine core. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the molecule, typically involving halogenation or alkylation reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenation reagents (e.g., chlorine, bromine), alkylation reagents (e.g., alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent .
Medicine: In medicine, the compound is investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes. This could lead to the development of new drugs for various medical conditions .
Industry: In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-((4-chlorophenyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signal transduction pathways and cellular processes .
Comparison with Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
(-)-Carvone: A natural compound found in spearmint with bioactive properties against weeds.
Uniqueness: The uniqueness of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-((4-chlorophenyl)methyl)- lies in its complex structure, which combines multiple ring systems and functional groups.
Properties
CAS No. |
144109-21-7 |
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Molecular Formula |
C22H20ClN3O |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
9-[(4-chlorophenyl)methyl]-2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaen-11-one |
InChI |
InChI=1S/C22H20ClN3O/c23-18-9-7-16(8-10-18)12-24-14-21-20-6-3-11-25(20)19-5-2-1-4-17(19)13-26(21)22(27)15-24/h1-11,21H,12-15H2 |
InChI Key |
NTFVRGIIXIQBFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CN3C4=CC=CC=C4CN2C(=O)CN1CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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